molecular formula C15H20O3 B1207567 Quadrone CAS No. 87480-01-1

Quadrone

Cat. No.: B1207567
CAS No.: 87480-01-1
M. Wt: 248.32 g/mol
InChI Key: BBIDMUQZCCGABN-UXSWQMMLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of quadrone has been accomplished through various synthetic routes. One notable method involves starting from the ammonium salt of (-)-10-camphorsulfonic acid. This chiral substrate is reduced with lithium aluminum hydride in ether, followed by methylation with dimethyl sulfate in 1,2-dimethoxyethane using sodium hydride as a base . The resulting methyl ether undergoes irradiation in methylene chloride in the presence of oxygen, acetic anhydride, pyridine, and 4-dimethylaminopyridine, yielding enone . Further steps involve hydration, retro-aldol reaction, and epoxidation to produce the desired this compound .

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with its synthesis. Most of the available information pertains to laboratory-scale synthesis rather than large-scale industrial production.

Mechanism of Action

Quadrone exerts its effects through various molecular targets and pathways. Its cytotoxicity is primarily due to its ability to interfere with cellular processes in tumor cells. The exact mechanism involves the disruption of cellular functions, leading to cell death . Further research is needed to fully elucidate the molecular targets and pathways involved in this compound’s action.

Properties

CAS No.

87480-01-1

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(1S,2S,5R,9S,12S)-13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione

InChI

InChI=1S/C15H20O3/c1-14(2)7-15-9-4-3-8(14)10(15)5-12(16)11(15)6-18-13(9)17/h8-11H,3-7H2,1-2H3/t8-,9+,10-,11+,15-/m0/s1

InChI Key

BBIDMUQZCCGABN-UXSWQMMLSA-N

SMILES

CC1(CC23C4CCC1C2CC(=O)C3COC4=O)C

Isomeric SMILES

CC1(C[C@]23[C@@H]4CC[C@H]1[C@@H]2CC(=O)[C@H]3COC4=O)C

Canonical SMILES

CC1(CC23C4CCC1C2CC(=O)C3COC4=O)C

Synonyms

6,8b-Ethano-8bH-cyclopenta(de)-2-benzopyran-1,4-dione, octahydro-10,10-dimethyl-, (3aalpha,5abeta,6alpha,8aalpha,8balpha)-
quadrone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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